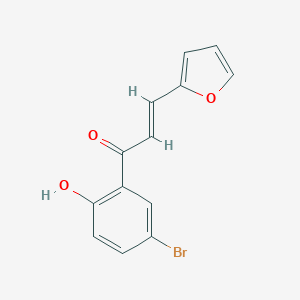

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one

Description

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one (CAS: 1218-22-0) is a chalcone derivative with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.155 g/mol. Structurally, it features a brominated hydroxyphenyl group at position 1 and a 2-furyl moiety at position 3 of the propenone backbone. This compound is part of a broader class of α,β-unsaturated ketones known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMEGWONAAPEK-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl ring and a furan moiety, contributing to its potential pharmacological properties.

- Molecular Formula : C13H9BrO3

- Molecular Weight : 295.11 g/mol

- CAS Number : 1627738-14-0

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one exhibits significant antiproliferative effects against various cancer cell lines.

- In a study evaluating chalcone derivatives, this compound demonstrated IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent cytotoxicity .

- The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, similar to known chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of chalcones has also been documented. This compound has shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong | 1–2 |

| Escherichia coli | Moderate | 2–8 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

-

Antiproliferative Effects on Cancer Cell Lines :

- A study focused on the synthesis and evaluation of various chalcone derivatives, including 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, reported significant antiproliferative activity in human cancer cell lines with an IC50 value lower than many existing treatments .

- The compound was tested against MDA-MB-435 melanoma cells, showing a remarkable GI50 value of 0.229 µM, indicating high potency .

-

Mechanistic Insights :

- The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a common pathway for inducing apoptosis .

- Further studies have indicated that pretreatment with antioxidants like NAC can mitigate the cytotoxic effects, highlighting the role of oxidative stress in its action .

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer properties of chalcone derivatives, including 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

- Case Study: A study demonstrated that this chalcone derivative inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Activity

Chalcone derivatives have also shown promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the varying degrees of effectiveness against different pathogens, indicating its potential for development as an antimicrobial agent .

Applications in Drug Development

The unique structural features of 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one make it a candidate for further drug development:

- Potential Uses: Due to its anticancer and antimicrobial properties, this compound could be explored for use in combination therapies or as a lead compound for new drug formulations targeting resistant strains of bacteria or specific cancer types.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- DPP-4 Inhibition : Pyrazoline derivatives synthesized from 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one (a structural analog) showed moderate DPP-4 inhibition (23–57% at 100 µM). The p-methylsulfonyl-substituted analog exhibited the highest activity (57.44 ± 2.67%), suggesting electron-withdrawing groups enhance binding .

- Urease Inhibition: Dichlorophenyl-substituted propenones (e.g., 4h, IC₅₀ = 16.13 ± 2.45 µM) outperformed thiourea (IC₅₀ = 21.25 ± 0.15 µM), indicating halogenated aryl groups improve potency .

Antimicrobial Activity

Preparation Methods

Traditional Solvent-Based Synthesis

In a typical procedure, 5-bromo-2-hydroxyacetophenone (1.0 equiv) and 2-furaldehyde (1.2 equiv) are dissolved in ethanol. Aqueous NaOH (10–20%) is added dropwise at 0–5°C to minimize side reactions. After stirring for 12–24 hours, the mixture is acidified to precipitate the crude product, which is recrystallized from ethanol.

Key Parameters:

Solvent-Free Mechanochemical Synthesis

Recent advancements employ solvent-free grinding with mixed bases (NaOH/K2CO3) to enhance atom economy. In one protocol, 5-bromo-2-hydroxyacetophenone, 2-furaldehyde, NaOH, and K2CO3 (2:2:2:1 molar ratio) are ground in a ball mill for 40 minutes. The product is washed with distilled water and recrystallized from ethanol, achieving yields up to 89%.

Advantages Over Traditional Methods:

-

Reaction Time: Reduced from hours to minutes (40 minutes vs. 12–24 hours).

-

Environmental Impact: Eliminates volatile organic solvents, aligning with green chemistry principles.

Catalytic Systems and Their Impact on Reaction Efficiency

Catalyst selection profoundly influences reaction kinetics and selectivity.

Hydroxide-Based Catalysis

Aqueous NaOH is the most widely used catalyst due to its affordability and high activity. However, its hygroscopic nature complicates isolation in solvent-free systems.

Mixed Alkali Catalysts

Combining NaOH with anhydrous K2CO3 (1:1 w/w) improves catalytic efficiency in solvent-free conditions. K2CO3 acts as a desiccant, absorbing water generated during condensation, thereby shifting equilibrium toward product formation. This system achieves near-quantitative conversion in <1 hour.

Purification and Characterization

Isolation Techniques

Crude chalcones are typically isolated via vacuum filtration after acidification. Recrystallization from ethanol or methanol removes unreacted starting materials and oligomeric byproducts.

Spectroscopic Characterization

-

IR Spectroscopy: Strong C=O stretches at 1640–1610 cm⁻¹ and conjugated C=C bands at 1560–1558 cm⁻¹ confirm the α,β-unsaturated ketone.

-

¹H NMR: Trans-olefinic protons resonate as doublets at δ 7.3–8.1 ppm (J = 15.2–15.4 Hz). The 5-bromo-2-hydroxyphenyl moiety shows characteristic aromatic peaks at δ 6.9–7.9 ppm.

Comparative Analysis of Methodologies

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting a substituted acetophenone (e.g., 5-bromo-2-hydroxyacetophenone) with 2-furaldehyde in alkaline conditions. Key parameters include solvent choice (ethanol or methanol), temperature control (60–80°C), and base concentration (e.g., NaOH). Purity can be enhanced by recrystallization using ethanol-water mixtures. Characterization should include melting point analysis and TLC monitoring .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this chalcone derivative?

- IR Spectroscopy : Look for absorption bands at ~1645 cm⁻¹ (C=O stretch), ~1580–1600 cm⁻¹ (C=C aromatic/alkene), and ~3200–3400 cm⁻¹ (O-H stretch from hydroxyl group) .

- ¹H NMR : Key signals include a doublet for the α,β-unsaturated ketone (δ ~7.2–7.8 ppm, J = 15–16 Hz), aromatic protons (δ ~6.8–7.6 ppm), and hydroxyl proton (δ ~10–12 ppm, exchangeable with D₂O). The furyl group shows protons at δ ~6.3–7.6 ppm .

Q. What are the initial steps for crystallographic characterization of this compound?

- Crystallization : Use slow evaporation in a solvent like ethyl acetate or DCM.

- Data Collection : Employ single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. Validate with R-factor (<5%) and check for disorder using PLATON .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and intermolecular interactions explain crystal packing behavior?

Hirshfeld surfaces quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For this chalcone, the hydroxyl group forms O-H···O hydrogen bonds with ketonic oxygen (2.5–2.8 Å), while furyl and bromophenyl groups engage in C-H···π interactions. Crystal packing is further stabilized by van der Waals forces, as shown in studies of analogous brominated chalcones .

Q. What methodologies are recommended for evaluating biological activity, such as enzyme inhibition?

- DPP-4 Inhibition Assay : Incubate the compound (100 µM) with DPP-4 enzyme and substrate (e.g., Gly-Pro-AMC) in Tris-HCl buffer (pH 8.0). Measure fluorescence (Ex: 360 nm, Em: 460 nm) and compare inhibition (%) to controls like sitagliptin. Triplicate runs ensure reproducibility .

- Anti-Leishmanial Activity : Use promastigote cultures treated with varying concentrations (10–100 µM) and assess viability via MTT assay after 72 hours .

Q. How should researchers resolve contradictions in reported bioactivity or synthetic yields?

- Reproducibility Checks : Verify reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell line viability, enzyme batch consistency).

- Data Normalization : Use internal standards (e.g., β-galactosidase in enzymatic assays) to control for variability. Cross-validate crystallographic data with DFT calculations to address structural discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.